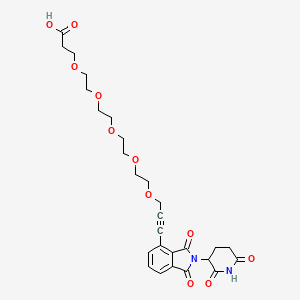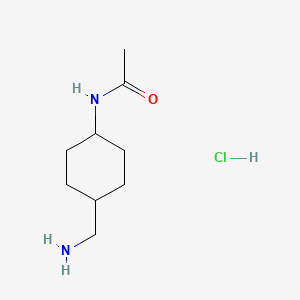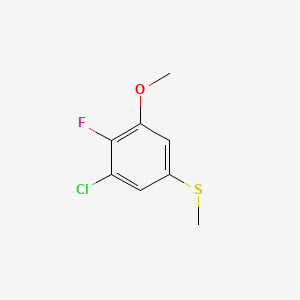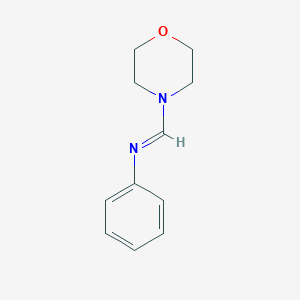
Indeno(1,2-c)pyrrole, 1,2,3,3a,8,8a-hexahydro-2-butyl-5,6-dimethoxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its indeno-pyrrole core, which is a fused ring system combining an indene and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indeno(1,2-c)pyrrole derivatives typically involves multi-step reactions. One efficient method reported involves the chemoselective N-acylation/cyclization/Wittig reaction sequence. This method starts with the formation of a spiro-indene-1,2’-[1,3,4]oxadiazol intermediate, which further reacts with phosphine to generate betaine, leading to the formation of indeno(1,2-c)pyrrole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Indeno(1,2-c)pyrrole derivatives can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of indeno(1,2-c)pyrrole derivatives involves their interaction with specific molecular targets. For example, some derivatives act as adrenergic agents, interacting with receptor sites within the adrenergic nervous system. This interaction can result in various physiological responses, such as vasoconstriction, vasodilation, and changes in heart rate and contractility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indeno(1,2-b)pyrrole: This compound has a similar fused ring system but differs in the position of the nitrogen atom and the substituents.
Indeno(1,2-c)pyrrole-2(1H)-propanamine:
Uniqueness
Indeno(1,2-c)pyrrole, 1,2,3,3a,8,8a-hexahydro-2-butyl-5,6-dimethoxy-, hydrochloride is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of butyl and dimethoxy groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
61-29-0 |
|---|---|
Molekularformel |
C17H26ClNO2 |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
2-butyl-6,7-dimethoxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-4-5-6-18-10-13-7-12-8-16(19-2)17(20-3)9-14(12)15(13)11-18;/h8-9,13,15H,4-7,10-11H2,1-3H3;1H |
InChI-Schlüssel |
SOBHPRCIZAYEBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CC2CC3=CC(=C(C=C3C2C1)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B14762955.png)




![2,4,8,10-Tetraazaspiro[5.5]undecane](/img/structure/B14762981.png)
![Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate](/img/structure/B14762983.png)




![2-(4-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763016.png)


